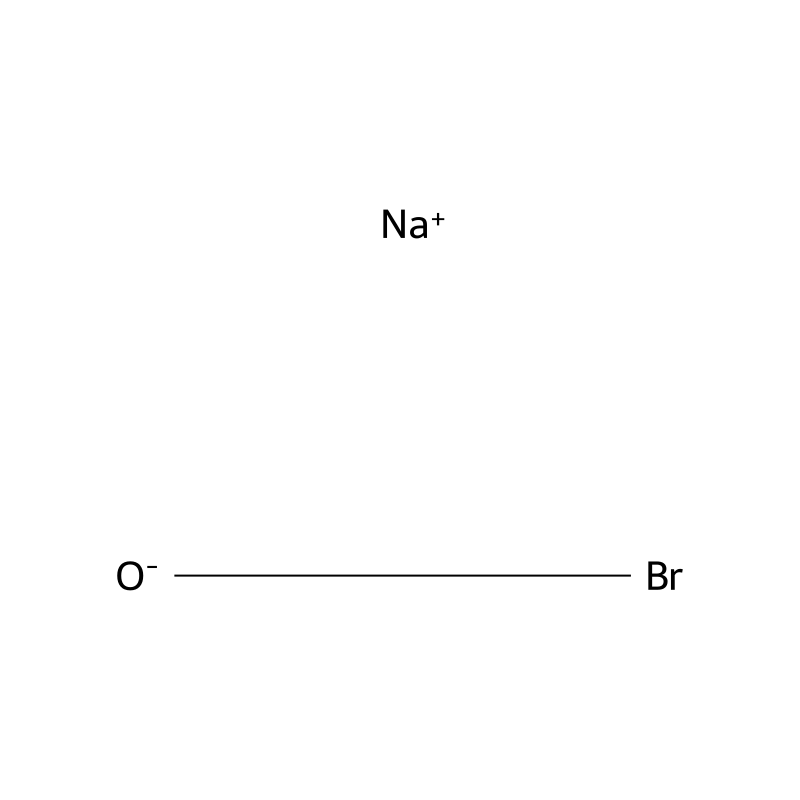

Sodium hypobromite

BrNaO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrNaO

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium hypobromite is an inorganic compound with the chemical formula NaBrO. It appears as a pale yellow solution and is primarily known for its bleaching and disinfecting properties. Sodium hypobromite is formed when bromine is reacted with sodium hydroxide, resulting in a mixture that includes sodium bromide and sodium hypobromite. This compound is relatively unstable at room temperature but can be stabilized at lower temperatures .

- Formation:This reaction illustrates the synthesis of sodium hypobromite from bromine and sodium hydroxide .

- Decomposition:

Sodium hypobromite can decompose to form sodium bromide and sodium bromate under certain conditions: - Acidic Reaction:

When treated with hydrochloric acid, sodium hypobromite can revert to elemental bromine:

These reactions highlight its role as a bleaching agent and its reactivity under acidic conditions

The primary method for synthesizing sodium hypobromite involves the reaction of bromine with sodium hydroxide in an aqueous solution. This process typically requires careful control of temperature and concentration to ensure the stability of the product. The general procedure involves:

- Dissolving sodium hydroxide in water.

- Gradually adding bromine while stirring.

- Monitoring the reaction until the desired concentration of sodium hypobromite is achieved1.

Sodium hypobromite has several practical applications, including:

- Bleaching Agent: Used in textile and paper industries for its effective bleaching properties.

- Disinfectant: Employed in water treatment processes due to its ability to kill bacteria and other pathogens.

- Organic Synthesis: Acts as a reagent in various organic reactions, including the Hofmann degradation for amine synthesis .

Research indicates that sodium hypobromite interacts with various organic compounds, influencing their reactivity. For instance, studies have shown that it reacts with arylcyanopyruvic esters, leading to significant transformations that are useful in synthetic organic chemistry . Its interactions are often dependent on pH levels, affecting the rate and outcome of reactions.

Sodium hypobromite shares similarities with other halogenated compounds, particularly those containing bromine or chlorine. Below are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Hypochlorite | NaClO | More stable than sodium hypobromite; widely used as a disinfectant. |

| Sodium Bromide | NaBr | Less reactive; primarily used as a salt or in pharmaceuticals. |

| Potassium Hypobromite | KBrO | Similar properties but more soluble; used in similar applications as sodium hypobromite. |

Uniqueness of Sodium Hypobromite

Sodium hypobromite is unique due to its specific oxidative properties and its role as an intermediate in various

Classical Alkaline Bromination Approaches

The most common method for synthesizing sodium hypobromite involves the reaction of bromine with sodium hydroxide in aqueous solution. This reaction proceeds according to the following equation:

Br₂ + 2 NaOH → NaBr + NaBrO + H₂O

In a typical laboratory preparation, as demonstrated by Science Marshall, sodium hydroxide is first dissolved in water, followed by the addition of elemental bromine. This reaction produces a pale yellow solution of sodium hypobromite along with sodium bromide as a byproduct. The video demonstrates that the resulting solution effectively bleaches red wine stains from fabric, confirming the formation of hypobromite with its characteristic bleaching properties.

A more detailed procedure described in chemical literature involves dissolving sodium hydroxide in water, cooling the solution to below 10°C, and then carefully adding bromine while maintaining the temperature below 10°C. This temperature control is crucial to prevent the formation of sodium bromate, which occurs through decomposition at higher temperatures.

For precise laboratory preparation, the following methodology is recommended:

- A 40% sodium hydroxide solution (438 g, 306 ml) is stirred and cooled to −3°C in a wide-neck flask

- Bromine (314 g, 100 ml) is slowly added at 1-2 drops per second with constant stirring

- The temperature of the reaction mixture must be maintained between −8 and −3°C

- Insufficient cooling results in the formation of sodium bromate (NaBrO₃)

- Cooling below −8°C should be avoided to prevent solidification of the mixture

This reaction can be represented as:

Br₂ + 2 NaOH + 4 H₂O = NaBrO·5H₂O + NaBr

Low-Temperature Stabilization Techniques

Sodium hypobromite is notably unstable and undergoes disproportionation to form sodium bromide and sodium bromate:

To enhance stability, various low-temperature techniques have been developed:

Ultra-cold storage: At −20°C, sodium hypobromite can be stored in a closed weighing vessel for a few days with only slight loss of active compound. This represents the most effective method for preserving the chemical integrity of sodium hypobromite over short periods.

Refrigerated storage: Commercial solutions are typically recommended to be stored between 0-6°C to slow decomposition rates, though some degradation will still occur. Analysis shows that at these temperatures, decomposition begins immediately but proceeds at a significantly reduced rate compared to room temperature storage.

Composition control: After drying for one or two hours on clay at 0°C, sodium hypobromite typically contains approximately 92% NaBrO·5H₂O, 2% NaBr·2H₂O, 1% NaBrO₃, and 5% moisture. This demonstrates that even under controlled conditions, some degree of decomposition is inevitable.

The stability of hypobromite solutions at various concentrations (10⁻¹–10⁻³N) has been systematically investigated in both brown and colorless bottles at room temperature, providing important insights into the decomposition kinetics and optimal storage conditions.

Electrochemical Generation Strategies

Electrochemical methods offer an alternative approach for generating sodium hypobromite, particularly useful for on-site production where fresh solutions are required:

Direct electrolysis: Sodium hypobromite can be produced through the electrolysis of sodium bromide solutions. This approach involves the oxidation of bromide ions at the anode to form hypobromite species.

Combined electrolyte systems: Research has shown that using a combined NaCl/NaBr electrolyte system can significantly reduce bromate formation during the electrochemical production process. This represents an important advancement as bromate is an undesirable byproduct due to potential health concerns.

The anodic oxidation of bromide leads to the formation of hypobromite through the following electrochemical steps:

- Oxidation at anode: 2Br⁻ → Br₂ + 2e⁻

- Hydrolysis in alkaline conditions: Br₂ + 2OH⁻ → Br⁻ + BrO⁻ + H₂O

Advanced research utilizing interdigitated array systems composed of generator and collector microelectrodes has provided detailed insights into the transfer of hypobromite between electrodes, enabling more precise control over the generation process.

These electrochemical approaches share similarities with the better-known production of sodium hypochlorite through electrolysis of salt solutions, but require specific control parameters to prevent bromate formation.

In Situ Preparation for Reactive Intermediate Utilization

Due to its inherent instability, sodium hypobromite is frequently prepared in situ for immediate use in various chemical reactions, particularly in organic synthesis:

Hofmann rearrangement applications: Sodium hypobromite can be prepared in situ for use in the Hofmann rearrangement, such as in the synthesis of 3-aminopyridine from nicotinamide. This represents a practical application of the compound's reactivity toward amides.

Nitroso compound synthesis: A specific example from Organic Syntheses involves the oxidation of N-tert-butylhydroxylamine to 2-methyl-2-nitrosopropane using freshly prepared sodium hypobromite solution. This procedure demonstrates the careful preparation required:

- A solution of sodium hypobromite is prepared by adding 57.5 g (18.5 ml) of bromine dropwise to a solution of 36.0 g of sodium hydroxide in 225 ml of water

- The reaction mixture is cooled to −20°C before adding the hydroxylamine substrate

- Reaction conditions are carefully controlled to prevent side reactions

Catalytic applications: Sodium bromide can be used in conjunction with sodium hypochlorite, where it effectively serves as a catalyst. The sodium hypochlorite oxidizes bromide to hypobromite, which performs the desired oxidation reaction and is then reduced back to bromide, continuing the catalytic cycle. This approach is typically employed at bromide concentrations of 5-10% relative to the hypochlorite concentration.

This in situ preparation strategy maximizes reaction efficiency by utilizing the reactive intermediate before significant decomposition can occur, making it particularly valuable for sensitive synthetic applications.

The reactivity of sodium hypobromite in solution is a subject of longstanding interest, owing to its pronounced tendency to undergo disproportionation and its utility as an oxidizing agent in organic and inorganic transformations. The mechanistic landscape is shaped by the interplay of redox equilibria, nucleophilic and electrophilic pathways, and the influence of environmental parameters such as temperature and pH. This section provides an in-depth analysis of the principal reaction mechanisms and kinetic studies relevant to sodium hypobromite, with a focus on quantitative and mechanistic detail.

Disproportionation Pathways and Thermodynamic Stability

Sodium hypobromite, with the chemical formula NaBrO, is characterized by the presence of the hypobromite ion, in which bromine is in the +1 oxidation state. The hypobromite ion is inherently unstable and undergoes disproportionation, a process in which a single species is simultaneously oxidized and reduced, yielding products in lower and higher oxidation states. In the case of sodium hypobromite, the primary disproportionation reaction in aqueous solution can be represented as:

$$

3 \text{BrO}^- \rightarrow 2 \text{Br}^- + \text{BrO}_3^-

$$

This reaction results in the formation of bromide (Br^-, bromine in the -1 oxidation state) and bromate (BrO_3^-, bromine in the +5 oxidation state) [1] [4]. The disproportionation is rapid at room temperature and proceeds even at lower temperatures, albeit more slowly. The instability of sodium hypobromite is thus both a thermodynamic and kinetic phenomenon.

Thermodynamic Parameters

The thermodynamic instability of sodium hypobromite is reflected in its standard enthalpy and free energy of formation. Table 1 summarizes the key thermodynamic parameters for sodium hypobromite and related bromine species in aqueous solution, as reported in the literature [2].

| Species | Standard Enthalpy of Formation ($$\Delta H_f^\circ$$, kcal/mol) | Standard Free Energy ($$\Delta G_f^\circ$$, kcal/mol) | Standard Entropy ($$S^\circ$$, cal/deg·mol) |

|---|---|---|---|

| Sodium bromide (aq) | -86.2 | -87.2 | 33.7 |

| Sodium hypobromite (aq) | -79.1 | -70.6 | 26.4 |

| Sodium bromite (aq) | -66.3 | Not reported | 45 |

These data indicate that the formation of sodium hypobromite from elemental bromine and sodium hydroxide is exergonic, but the compound is less stable than sodium bromide. The negative entropy of activation for the disproportionation reaction (approximately -21 cal/deg·mol) suggests a more ordered transition state, consistent with the concerted nature of the process [2] [5].

Kinetic Aspects

The disproportionation of hypobromite ions is highly temperature-dependent. At 20°C, the reaction is rapid, leading to significant decomposition within hours, while at 0°C, the process is slower but still appreciable [1] [4]. The activation energy for the disproportionation has been determined to be approximately 18.8 kcal/mol, with an associated negative entropy of activation [5]. These values are comparable to those observed for analogous hypochlorite systems, underscoring the chemical similarity between halogen oxyanions.

Mechanistic Insights

The mechanistic pathway for disproportionation involves the nucleophilic attack of one hypobromite ion on another, leading to the formation of intermediate species that subsequently decompose to yield bromide and bromate. The process is sensitive to the concentration of hydroxide ions, as the presence of base stabilizes the hypobromite ion and suppresses the formation of protonated intermediates such as hypobromous acid (HOBr) [3] [5]. At lower pH values, the increased concentration of HOBr accelerates the disproportionation, while at higher pH, the reaction is retarded due to the dominance of the hypobromite ion.

Comparative Analysis

The behavior of sodium hypobromite is closely analogous to that of sodium hypochlorite, with both compounds exhibiting rapid disproportionation under neutral to mildly basic conditions. However, the rate of disproportionation for hypobromite is generally higher, reflecting the greater oxidizing power and lower thermodynamic stability of bromine in the +1 oxidation state compared to chlorine. This distinction is important in practical applications, where the choice of halogen oxidant can influence reaction selectivity and efficiency.

Hofmann Rearrangement: Mechanistic Insights

The Hofmann rearrangement is a classical organic transformation in which a primary amide is converted to a primary amine with the loss of one carbon atom. Sodium hypobromite serves as a key reagent in this process, providing the necessary oxidizing environment for the rearrangement to proceed. The mechanistic details of the Hofmann rearrangement in the presence of sodium hypobromite have been the subject of extensive investigation.

Mechanistic Sequence

The reaction begins with the nucleophilic attack of the hypobromite ion on the amide nitrogen, leading to the formation of an N-bromoamide intermediate. This species undergoes base-induced deprotonation to yield a bromoamide anion, which subsequently rearranges via a concerted migration of the alkyl group from the carbonyl carbon to the nitrogen atom. The resulting isocyanate intermediate is hydrolyzed in situ to produce the primary amine and carbon dioxide.

$$

\text{RCONH}2 + \text{BrO}^- \rightarrow \text{RCONHBr} \rightarrow \text{R-NCO} \rightarrow \text{RNH}2 + \text{CO}_2

$$

The overall process is facilitated by the high reactivity of the hypobromite ion, which acts both as an oxidant and as a source of electrophilic bromine [1] [4].

Kinetic Considerations

The rate-determining step in the Hofmann rearrangement is typically the formation of the N-bromoamide intermediate. The reaction is strongly influenced by the concentration of base, as the deprotonation step requires a sufficiently high pH to generate the reactive anion. The presence of excess sodium hypobromite can accelerate the reaction, but excessive concentrations may lead to side reactions, including over-oxidation and degradation of the amine product.

Quantitative Findings

Kinetic studies have shown that the rate of the Hofmann rearrangement increases with temperature and with the concentration of both the amide substrate and sodium hypobromite. The activation energy for the rearrangement is typically in the range of 15–20 kcal/mol, consistent with other nucleophilic substitution reactions involving halogen oxidants [5]. The reaction is also subject to catalysis by certain inorganic bases, which can facilitate the deprotonation of the N-bromoamide intermediate.

Mechanistic Variants

While the classical Hofmann rearrangement proceeds via the isocyanate intermediate, alternative pathways have been proposed in the presence of different substituents or under varying reaction conditions. For example, in the presence of electron-withdrawing groups on the amide, the rearrangement may proceed via a concerted mechanism without the formation of a discrete isocyanate. The mechanistic diversity of the Hofmann rearrangement underscores the versatility of sodium hypobromite as an oxidant in organic synthesis.

Oxidation Kinetics in Aqueous Systems

Sodium hypobromite is a potent oxidizing agent in aqueous solution, capable of effecting a wide range of redox transformations. The kinetics of these oxidation reactions have been studied extensively, with particular emphasis on the factors that influence reaction rates and product distributions.

General Rate Laws

The oxidation of various substrates by sodium hypobromite in aqueous solution generally follows second-order kinetics, with the rate law given by:

$$

-\frac{d[\text{BrO}^-]}{dt} = k[\text{BrO}^-][\text{substrate}]

$$

where $$ k $$ is the rate constant, which depends on the nature of the substrate, the concentration of hydroxide ions, and the ionic strength of the solution [5].

Substrate-Specific Kinetics

The oxidation of sodium iodate by sodium hypobromite proceeds rapidly in alkaline solution, with the rate constant showing little dependence on hydroxide ion concentration. In contrast, the oxidation of sodium formate exhibits a modest increase in rate with increasing hydroxide concentration and ionic strength. These differences reflect the varying nucleophilicity and redox potentials of the substrates.

Table 2 summarizes representative rate constants for the oxidation of selected substrates by sodium hypobromite at different temperatures and hydroxide concentrations [5].

| Substrate | Temperature (°C) | [OH^-] (M) | Rate Constant (M^-1 s^-1) |

|---|---|---|---|

| Sodium iodate | 60 | 0.1 | 1.2 × 10^-4 |

| Sodium formate | 49.7 | 0.1 | 0.76 × 10^-4 |

| Sodium formate | 59.9 | 0.1 | 1.83 × 10^-4 |

| Sodium formate | 70.4 | 0.1 | 3.28 × 10^-4 |

These data illustrate the strong temperature dependence of the oxidation kinetics, with rate constants increasing by an order of magnitude over a 20°C range. The activation energies for these reactions are typically in the range of 11–19 kcal/mol, consistent with the involvement of transition states stabilized by solvation and ionic interactions.

Spontaneous Decomposition

In addition to substrate oxidation, sodium hypobromite undergoes spontaneous decomposition in aqueous solution, following a second-order rate law with respect to hypobromite concentration. The rate constant for this process is sensitive to both temperature and ionic strength, with higher values observed at elevated temperatures and in the presence of added salts [5].

Catalytic Effects

The rate of hypobromite-mediated oxidation can be modulated by the presence of catalytic species, such as phosphate or carbonate ions, which facilitate the transfer of oxygen from the hypobromite ion to the substrate. These catalysts operate by stabilizing transition states or by providing alternative reaction pathways with lower activation energies [3].

Comparative Kinetics

The reactivity of sodium hypobromite as an oxidant is generally higher than that of sodium hypochlorite, reflecting the greater oxidizing power of bromine in the +1 oxidation state. This enhanced reactivity is particularly evident in the oxidation of organic substrates, where sodium hypobromite can effect transformations that are sluggish or unfeasible with hypochlorite.

pH-Dependent Speciation in Complex Matrices

The chemical speciation of sodium hypobromite in aqueous solution is highly dependent on pH, with significant implications for its reactivity and stability. The interplay between hypobromite ions, hypobromous acid, and other bromine-containing species determines the outcome of redox reactions and the efficiency of sodium hypobromite as an oxidant.

Acid-Base Equilibria

The principal acid-base equilibrium governing the speciation of sodium hypobromite is:

$$

\text{HOBr} \rightleftharpoons \text{H}^+ + \text{BrO}^-

$$

The ionization constant ($$Ka$$) of hypobromous acid is approximately $$2 \times 10^{-9}$$ at 25°C, corresponding to a pKa of about 8.7 [5]. At pH values below the pK_a, hypobromous acid is the dominant species, while at higher pH, the hypobromite ion prevails.

pH-Dependent Kinetics

The rate of disproportionation and other redox reactions involving sodium hypobromite is strongly pH-dependent. At low pH (below 4), the formation of molecular bromine and bromate is favored, with rapid decomposition of hypobromous acid. In the pH range of 4 to 7, both bromide and bromate are produced, with the stoichiometry of the reaction varying according to the relative concentrations of HOBr and BrO^- [3]. Above pH 8, the formation of bromite (BrO_2^-) becomes significant, and the rate of disproportionation decreases markedly.

Table 3 presents the observed stoichiometry and rate constants for the disproportionation of hypobromous acid as a function of pH [3].

| pH Range | Dominant Species | Stoichiometry (n) | Rate Constant (M^-1 s^-1) |

|---|---|---|---|

| < 4 | HOBr | 5 | 2 × 10^-3 |

| 4–7 | HOBr/BrO^- | 3–5 | Variable |

| 7–8 | BrO^- | 2 | 6 × 10^-7 |

| > 8 | BrO^- | 2 | Decreases significantly |

These data highlight the critical role of pH in modulating both the speciation and reactivity of sodium hypobromite in aqueous systems.

Speciation in Complex Matrices

In complex matrices, such as natural waters or biological fluids, the speciation of sodium hypobromite is further influenced by the presence of competing ions, organic matter, and buffering agents. Phosphate and carbonate ions, for example, can catalyze the decomposition of hypobromous acid, while organic substrates can serve as alternative sinks for hypobromite, altering the distribution of bromine-containing species [3].

Pourbaix Diagram and Stability Domains

The Pourbaix diagram for bromine provides a graphical representation of the stability domains of bromine species as a function of pH and redox potential. Sodium hypobromite is not thermodynamically stable at any pH, but its persistence in solution is governed by kinetic barriers to disproportionation and reduction [1]. Above the pK_a of hypobromous acid, the hypobromite ion is kinetically stabilized, allowing for its isolation and use in chemical transformations.

Implications for Reactivity

The pH-dependent speciation of sodium hypobromite has important implications for its use as an oxidant and disinfectant. In alkaline solutions, the hypobromite ion is the predominant species, providing a strong oxidizing environment for redox reactions. In acidic or neutral solutions, the rapid decomposition of hypobromous acid limits the effective lifetime of sodium hypobromite, necessitating careful control of reaction conditions in practical applications.

UNII

Other CAS

Wikipedia

Dates

solution. II. 2-, 4-, 5-, 6- and 8-nitroquinoline]. Yakugaku Zasshi. 1972

Feb;92(2):167-75. Japanese. PubMed PMID: 5063934.

2: Okamoto T, Nagakura M. [Reaction mechanism in aromatic heterocyclic compounds.

XI. Reaction of nitroquinoline with sodium hypobromite solution. I.

3-nitroquinoline]. Yakugaku Zasshi. 1972 Feb;92(2):158-66. Japanese. PubMed PMID:

5063933.

3: DE BARBOSA NC. [Urea determination with sodium hypobromite]. Rev Bras Med.

1952 Oct;9(10):689-91. Undetermined Language. PubMed PMID: 13100827.